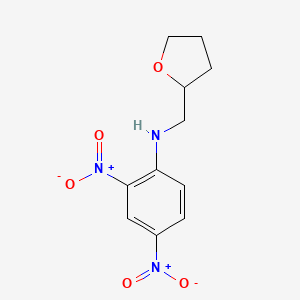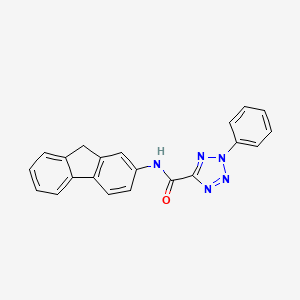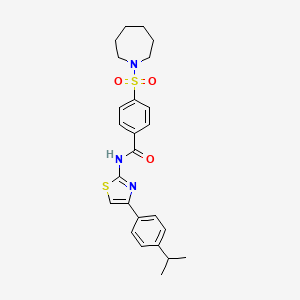
2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile, also known as XAV-939, is a small molecule inhibitor that has gained attention in scientific research for its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit Wnt/β-catenin signaling, a pathway that plays an important role in various biological processes, including embryonic development, tissue homeostasis, and tumorigenesis. In
Applications De Recherche Scientifique
2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and Alzheimer's disease. In cancer research, 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been shown to inhibit the growth and proliferation of cancer cells by suppressing the Wnt/β-catenin signaling pathway, which is known to promote tumor growth and metastasis. In osteoporosis research, 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been shown to increase bone mass and strength by promoting osteoblast differentiation and inhibiting osteoclast differentiation. In Alzheimer's disease research, 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models.
Mécanisme D'action
2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile inhibits the Wnt/β-catenin signaling pathway by targeting the enzyme tankyrase, which is responsible for the degradation of axin, a key component of the pathway. By inhibiting tankyrase, 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile stabilizes axin and promotes its interaction with β-catenin, leading to the degradation of β-catenin and the inhibition of downstream signaling.
Biochemical and Physiological Effects:
2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been shown to have a variety of biochemical and physiological effects, depending on the specific disease model and cell type. In cancer cells, 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth and metastasis. In osteoblasts, 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been shown to promote differentiation and mineralization, leading to increased bone mass and strength. In Alzheimer's disease models, 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been shown to reduce amyloid-beta accumulation and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile for lab experiments is its specificity for the Wnt/β-catenin signaling pathway, which allows for precise manipulation of this pathway without affecting other signaling pathways. 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile is also readily available and has been optimized for high yields and purity, making it a convenient tool for scientific research. However, one limitation of 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile is its potential off-target effects, which may affect other cellular processes and lead to unintended consequences.
Orientations Futures
There are many potential future directions for the study of 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile. One area of research is the development of more potent and selective inhibitors of tankyrase, which may have improved therapeutic efficacy and fewer off-target effects. Another area of research is the investigation of the role of Wnt/β-catenin signaling in other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders. Additionally, the combination of 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile with other therapeutic agents may have synergistic effects and improve therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile involves the reaction of 2-(phenylsulfonyl)acetonitrile with 3-(4-methylpiperazin-1-yl)quinoxalin-2-amine in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product using a reducing agent. The synthesis of 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been optimized for high yields and purity, making it readily available for scientific research.
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-25-11-13-26(14-12-25)21-20(23-17-9-5-6-10-18(17)24-21)19(15-22)29(27,28)16-7-3-2-4-8-16/h2-10,19H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBMQVYNRNQFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>61.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26671563 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2920832.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfonate;tetrabutylazanium](/img/structure/B2920835.png)

![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2920838.png)
![N-cyclohexyl-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide](/img/structure/B2920840.png)



![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2920849.png)

![5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2920851.png)
